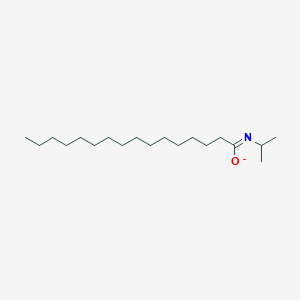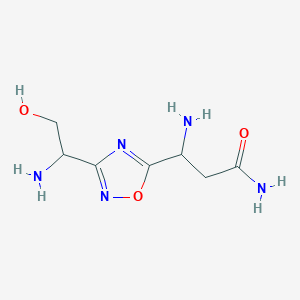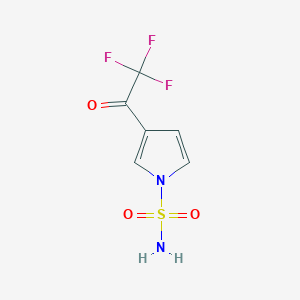
3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide is a fluorinated pyrrole derivative This compound is characterized by the presence of a trifluoroacetyl group and a sulfonamide group attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide typically involves the reaction of pyrrole with trifluoroacetic anhydride in the presence of a suitable solvent such as benzene at low temperatures (0°C) . The sulfonamide group can be introduced through subsequent reactions involving sulfonyl chlorides and amines under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted sulfonamide derivatives. These products can be further utilized in various applications depending on their chemical properties.
Aplicaciones Científicas De Investigación
3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The sulfonamide group can also contribute to the compound’s biological activity by interacting with various biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoroacetyl)pyrrole: A related compound with similar structural features but lacking the sulfonamide group.
4-Pyridinylboronic acid: Another fluorinated pyrrole derivative with different functional groups.
1-(p-Tolylsulfonyl)pyrrole: A sulfonyl-substituted pyrrole with distinct chemical properties.
Uniqueness
3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide is unique due to the presence of both trifluoroacetyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C6H5F3N2O3S |
|---|---|
Peso molecular |
242.18 g/mol |
Nombre IUPAC |
3-(2,2,2-trifluoroacetyl)pyrrole-1-sulfonamide |
InChI |
InChI=1S/C6H5F3N2O3S/c7-6(8,9)5(12)4-1-2-11(3-4)15(10,13)14/h1-3H,(H2,10,13,14) |
Clave InChI |
DASRDIOLLCCFKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1C(=O)C(F)(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


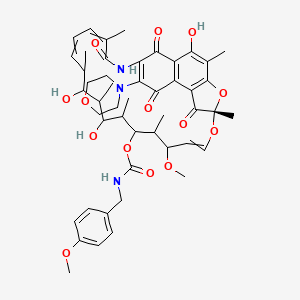
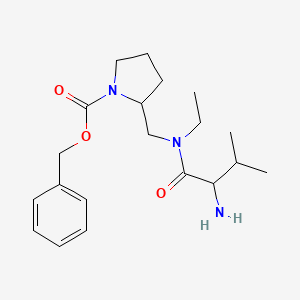
![{4'-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid ethyl ester](/img/structure/B14785517.png)
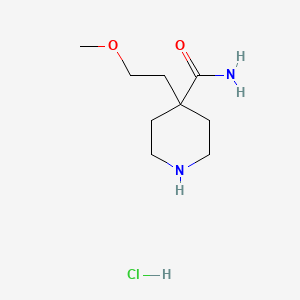

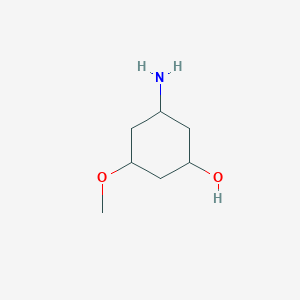

![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B14785537.png)
![N-{9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B14785541.png)
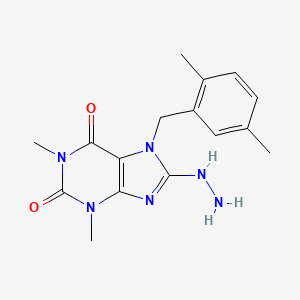
![2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14785553.png)

